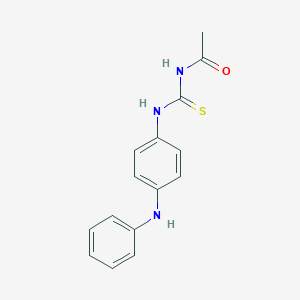
N-acetyl-N'-(4-anilinophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N’-(4-anilinophenyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are organosulfur compounds characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N’-(4-anilinophenyl)thiourea typically involves the reaction of aniline derivatives with isothiocyanates. One common method is the reaction of 4-anilinophenyl isothiocyanate with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of N-acetyl-N’-(4-anilinophenyl)thiourea can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N’-(4-anilinophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halides, alkoxides; reactions often require a catalyst and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for drug development.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of polymers, dyes, and other materials due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-acetyl-N’-(4-anilinophenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity, as these complexes can interfere with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-N’-(4-methylphenyl)thiourea
- N-acetyl-N’-(4-chlorophenyl)thiourea
- N-acetyl-N’-(4-nitrophenyl)thiourea
Uniqueness
N-acetyl-N’-(4-anilinophenyl)thiourea stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting distinct biological activities compared to its analogs .
Properties
IUPAC Name |
N-[(4-anilinophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)16-15(20)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,16,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWQZJXFOUPZEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














